molecular formula C6H5N3 B1242154 Imidazo[1,2-c]pyrimidine CAS No. 274-78-2

Imidazo[1,2-c]pyrimidine

Cat. No.: B1242154
CAS No.: 274-78-2
M. Wt: 119.12 g/mol
InChI Key: PQWQQQGKMHENOC-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine is a fused heterocyclic compound that consists of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Mechanism of Action

Target of Action

Imidazo[1,2-c]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It also shows potential as a covalent anticancer agent . The primary targets of this compound are the kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei .

Mode of Action

The mode of action of this compound varies depending on the disease it targets. In the case of tuberculosis, it acts as an anti-infective agent . For cancer, it acts as a covalent inhibitor . The compound interacts with its targets, causing changes that inhibit the growth of the disease-causing organisms or cells .

Biochemical Pathways

This compound affects various biochemical pathways. In yeast and human cells, it targets essential, conserved cellular processes . In the case of tuberculosis, it exhibits significant activity against the disease by affecting the biochemical pathways of the tuberculosis bacteria .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability. Based on promising in vitro activity, cytotoxicity, metabolic stability, and protein binding properties, the this compound derivative was selected for in vivo follow-up studies .

Result of Action

The result of this compound’s action is the inhibition of the growth of the targeted organisms or cells. For instance, it has shown selective activity potential against kinetoplastid parasites . In cancer treatment, it has shown potential as a potent anticancer agent .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting their stability and function . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term experiments . Degradation products may form over extended periods, potentially affecting its activity and function . Long-term studies have also revealed that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of viral load . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-c]pyrimidine can be synthesized through various synthetic routes, including multicomponent reactions, condensation reactions, and cyclization reactions. One common method involves the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the this compound core. Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques and automated reaction platforms. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products: The major products formed from these reactions include various substituted this compound derivatives with functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Imidazo[1,2-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a molecular probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. It has shown promise as an anticancer agent, antiviral agent, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and sensors.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.

    Imidazo[1,2-b]pyridazine: Contains an imidazole ring fused to a pyridazine ring.

Uniqueness: Imidazo[1,2-c]pyrimidine is unique due to its specific ring fusion pattern and the presence of nitrogen atoms at positions 1 and 3 of the pyrimidine ring. This unique structure allows for distinct interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

imidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQQQGKMHENOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429541
Record name imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-78-2
Record name Imidazo[1,2-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the therapeutic areas where Imidazo[1,2-c]pyrimidine derivatives have shown potential?

A1: Research indicates that this compound derivatives have demonstrated potential in several therapeutic areas, including:

  • Antiplatelet Aggregation: Numerous studies highlight the synthesis and evaluation of Imidazo[1,2-c]pyrimidines as potential antiplatelet agents. [, , , , , ]
  • Anti-tumor Activity: Certain this compound derivatives have shown promising antitumor activity in vitro. [, , ]
  • Antiviral Activity: Studies have explored the antiviral properties of this compound derivatives, particularly against the BK polyomavirus (BKV). []
  • Anti-inflammatory Activity: Research suggests potential anti-inflammatory properties associated with some this compound derivatives. [, ]
  • Antidepressant Activity: Some studies have investigated the potential of Imidazo[1,2-c]pyrimidines as antidepressants. [, ]

Q2: How does the structure of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold affect its biological activity. For instance, research has shown:

  • Substituents on the this compound core can significantly influence antitumor activity, particularly the nature of amine fragments at specific positions. []
  • The presence of acidic or non-acidic moieties on the heterocyclic system can impact anti-inflammatory activity. []
  • The length of the chain connecting the this compound ring to a cyanoguanidine group can significantly affect H2-antagonistic activity. []

Q3: Can you provide examples of specific this compound derivatives and their reported activities?

A3: Certainly, here are a few examples:

  • 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one and 9-(methylsulfonyl)-7-propyl-2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one demonstrated potent antiviral activity against BKV. []
  • Several 2,4-disubstituted 5,6-dihydro[1]benzoxepino[5,4-d]pyrimidines and 12-substituted 1,2,4,5-tetrahydro[1]benzoxepino[4,5-e]imidazo[1,2-c]pyrimidines exhibited promising antiplatelet activity, surpassing the potency of aspirin. []
  • Derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines showed pronounced antitumor activity, with variations in activity linked to the nature of the amine substituents. []

Q4: What are the common synthetic approaches for preparing Imidazo[1,2-c]pyrimidines?

A4: The synthesis of Imidazo[1,2-c]pyrimidines can be achieved through various methods. Some commonly employed strategies include:

  • Condensation reactions of appropriately substituted pyrimidines with alpha-halo ketones or aldehydes. [, , , ]
  • Cyclization reactions involving suitably functionalized precursors, such as amino pyrimidines and chloroacetaldehyde. [, ]
  • Multi-step synthetic routes utilizing building blocks like N-[bis(methylthio)methylene]glycine ethyl ester and 2-aminofuran-3-carbonitriles. []
  • Heterocyclization reactions of functionalized heterocumulenes with suitable binucleophiles. []
  • Copper-catalyzed C-N coupling reactions followed by cyclization and oxidation, especially for generating this compound-diones. []

Q5: Have any studies investigated the binding interactions of Imidazo[1,2-c]pyrimidines with specific biological targets?

A5: Yes, certain studies have delved into the binding interactions of Imidazo[1,2-c]pyrimidines with specific targets:

  • [3H]BQ-123, an ET(A)-selective antagonist radioligand, was used to characterize endothelin ET(A) receptors in a study involving this compound derivatives. []
  • Docking analysis was employed to study the interactions of pyridothieno[3,2-d]pyrimidin-8-amines with their potential biological targets, providing insights into their potential antitumor activity. []
  • X-ray crystallography revealed the binding mode of an (R)-2-(4-chlorophenyl)-8-(piperidin-3-ylamino)this compound-5-carboxamide derivative to the human checkpoint kinase 1 (Chk1) kinase domain. []

Q6: Are there any computational chemistry studies focusing on Imidazo[1,2-c]pyrimidines?

A6: Computational chemistry plays a significant role in understanding the properties and behavior of Imidazo[1,2-c]pyrimidines:

  • Quantum-chemical calculations, such as the Pariser-Parr-Pople (PPP) and PM3 methods, have been employed to study the tautomeric and ionic forms of this compound derivatives. [, ]
  • Density functional theory (DFT) calculations have been used to investigate the mechanism of formation of Imidazo[1,2-c]pyrimidines via intramolecular Michael addition. []
  • Docking studies are often used to predict the binding modes and affinities of this compound derivatives with various biological targets, aiding in the design of more potent and selective compounds. [, , ]

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